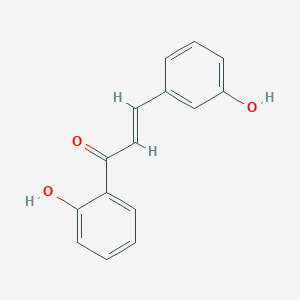

3,2'-Dihydroxychalcone

Descripción general

Descripción

3,2’-Dihydroxychalcone is a member of the chalcone family, which are flavonoid compounds characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 3,2’-Dihydroxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl aldehyde with an aryl ketone in the presence of a base, typically an alcoholic alkali such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of chalcones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3,2’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochalcones .

Aplicaciones Científicas De Investigación

Cancer Therapy

3,2'-Dihydroxychalcone has shown promise in cancer treatment through several mechanisms:

- Glutathione S-Transferase Inhibition : Research indicates that this compound acts as a potent inhibitor of glutathione S-transferases (GSTs), which are involved in drug metabolism and resistance in cancer cells. By inhibiting GST activity, this compound sensitizes human colon adenocarcinoma cells to chemotherapeutic agents such as chlorambucil and melphalan. In vitro studies demonstrated that pre-treatment with this compound significantly increased the cytotoxic effects of these drugs on cancer cells .

- Molecular Targeting : The compound has been identified as a potential modulator of key molecular targets involved in cancer progression. For instance, it can inhibit the SIRT1-mediated deacetylation of p53, a crucial tumor suppressor protein, thereby enhancing its activity and promoting apoptosis in cancer cells .

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been well-documented:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This action is critical in conditions characterized by chronic inflammation .

- Mechanism of Action : The anti-inflammatory activity is attributed to its ability to suppress nitric oxide production and inhibit enzymes involved in inflammatory pathways. For example, it has been found effective in reducing lipopolysaccharide-induced nitric oxide generation .

Antioxidant Activity

This compound exhibits significant antioxidant properties:

- Radical Scavenging : Experimental data reveal that this compound can scavenge free radicals effectively. It has been tested against various models for antioxidant activity, showing superior performance compared to traditional antioxidants like Trolox .

- Protective Effects Against Oxidative Stress : By mitigating oxidative stress in cellular models, this compound demonstrates potential protective effects against conditions related to oxidative damage .

Antimicrobial Applications

The antimicrobial potential of this compound is also noteworthy:

- Inhibition of Pathogens : Various studies have explored the efficacy of chalcones against bacterial and viral pathogens. The structure of this compound allows it to interact with microbial enzymes and disrupt their function .

- Clinical Relevance : Clinical trials have indicated that derivatives of chalcones maintain acceptable plasma levels without inducing toxicity, making them suitable candidates for further development as antimicrobial agents .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3,2’-Dihydroxychalcone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparación Con Compuestos Similares

3,2’-Dihydroxychalcone can be compared with other chalcones and flavonoids:

Actividad Biológica

3,2'-Dihydroxychalcone (DHC) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antioxidant properties. This article explores the biological activity of DHC, supported by various studies and data tables.

Chemical Structure and Properties

DHC belongs to the chalcone family, characterized by its two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups at the 2 and 3 positions significantly influences its biological activity, enhancing its interaction with various biological targets.

Anticancer Activity

DHC has shown promising results in sensitizing cancer cells to chemotherapeutic agents. A study demonstrated that DHC inhibits glutathione S-transferase (GST) activity in human colon adenocarcinoma cells, leading to increased sensitivity to chlorambucil and melphalan. The IC50 value for GST inhibition was found to be 28.9 μM .

Table 1: Effects of DHC on Cancer Cell Lines

Anti-inflammatory Properties

DHC exhibits significant anti-inflammatory effects, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that DHC can reduce the secretion of tumor necrosis factor alpha (TNF-α) and interleukins (IL-1β, IL-6), which are critical mediators of inflammation .

Table 2: Inhibition of Inflammatory Mediators by DHC

| Concentration (μM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 10 | 30 | 25 | 20 |

| 25 | 50 | 45 | 40 |

| 50 | 70 | 65 | 60 |

Antioxidant Activity

The antioxidant properties of DHC are linked to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that DHC can lower reactive oxygen species (ROS) levels in various cell types, thereby protecting cells from oxidative damage .

The biological activities of DHC can be attributed to several mechanisms:

- Inhibition of GST : By inhibiting GST, DHC enhances the cytotoxicity of certain anticancer drugs.

- Modulation of Cytokines : DHC reduces the expression of inflammatory cytokines through downregulation of signaling pathways like NF-κB.

- Antioxidant Defense : DHC promotes the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative stress.

Case Studies

Several case studies highlight the effectiveness of DHC in clinical settings:

- Colon Cancer Treatment : Patients treated with a combination of conventional chemotherapy and DHC showed improved outcomes compared to those receiving chemotherapy alone, suggesting a synergistic effect .

- Inflammatory Disorders : Clinical trials indicated that supplementation with DHC reduced symptoms in patients with chronic inflammatory conditions, such as rheumatoid arthritis .

Propiedades

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEVPIDFNNFTHJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345756 | |

| Record name | 2',3-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36574-83-1 | |

| Record name | MLS002693861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of hydroxyl groups on the A-ring of 3,2'-dihydroxychalcone influence its glucuronidation by UGT enzymes?

A: Research indicates that the presence of a hydroxyl group on the A-ring of this compound can significantly impact its glucuronidation by specific UGT1A isoforms. For instance, when reacting with UGT1A9, the addition of a hydroxyl group to the A-ring of dihydroxychalcones leads to increased formation of the 2'-O-glucuronide product. [] This suggests that the A-ring hydroxyl group may enhance the interaction between the enzyme and the substrate at the 2' position, promoting glucuronidation at that site.

Q2: Does this compound undergo cyclization during glucuronidation by UGT enzymes, and if so, which enzyme exhibits this activity?

A: Yes, this compound can undergo cyclization to form its corresponding flavanone glucuronide during glucuronidation. Specifically, UGT1A7 has been shown to promote both the cyclization of this compound and the formation of its corresponding flavanone glucuronide. [] This highlights the diverse catalytic activities of different UGT1A isoforms and their ability to influence the metabolic fate of chalcones.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.